molecular formula C13H13F17N2O2S B080124 N-[3-(Dimethylamino)propyl]-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-1-octanesulfonamide CAS No. 13417-01-1

N-[3-(Dimethylamino)propyl]-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-1-octanesulfonamide

Cat. No.: B080124
CAS No.: 13417-01-1
M. Wt: 584.29 g/mol
InChI Key: MSJXTBMNRCTIDR-UHFFFAOYSA-N
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Description

Per- and Polyfluoroalkyl Substances (PFAS): Classification and Environmental Significance

Per- and polyfluoroalkyl substances (PFAS) constitute a large class of synthetic chemicals that have been used globally since the 1940s in various industrial applications and consumer products. These substances are characterized by carbon chains where hydrogen atoms have been replaced by fluorine atoms, creating extremely strong carbon-fluorine bonds that contribute to their remarkable stability and persistence in the environment. The PFAS family encompasses thousands of individual compounds with diverse physical and chemical properties, ranging from gases and liquids to solid high-molecular weight polymers.

PFAS can be broadly classified into two major subclasses: perfluoroalkyl substances and polyfluoroalkyl substances. Perfluoroalkyl substances are fully fluorinated alkane molecules where all hydrogen atoms have been replaced by fluorine atoms, while polyfluoroalkyl substances have at least one carbon atom where not all hydrogen atoms have been replaced by fluorine. This distinction is crucial as it affects the compounds' environmental behavior, degradation pathways, and ultimate fate.

The classification of PFAS can be further refined based on several characteristics:

  • Carbon chain length - short-chain vs. long-chain PFAS
  • Functional groups - such as carboxylates, sulfonates, and sulfonamides
  • Chemical structure - polymeric vs. non-polymeric PFAS

Table 1. General classification of major PFAS groups

PFAS Category Subcategory Examples Key Characteristics
Perfluoroalkyl substances Perfluoroalkyl acids (PFAAs) PFOA, PFOS Terminal PFAS; highly persistent
Perfluoroalkyl carboxylic acids (PFCAs) PFOA, PFHxA Contain carboxylate functional group
Perfluoroalkane sulfonic acids (PFSAs) PFOS, PFHxS Contain sulfonate functional group
Polyfluoroalkyl substances Fluorotelomer-based substances FTOHs Contain -CH2CH2- moiety
Perfluoroalkane sulfonamides (FASAs) FOSA, N-[3-(Dimethylamino)propyl]-heptadecafluoro-1-octanesulfonamide Precursors that can transform to PFAAs

The environmental significance of PFAS stems from their remarkable persistence, earning them the nickname "forever chemicals". Their strong carbon-fluorine bonds resist degradation by natural processes, leading to accumulation in the environment. Many PFAS compounds are also mobile in water and can bioaccumulate in fish, wildlife, and humans. These characteristics have raised substantial concerns about their potential impact on ecosystems and human health.

Studies have linked exposure to certain PFAS compounds with various health effects, including increased cholesterol levels, changes in liver enzymes, decreased vaccine response in children, increased risk of certain cancers, and effects on growth and development. The widespread use of PFAS in numerous industrial applications and consumer products has resulted in their ubiquitous presence in the environment, with detections in drinking water, surface water, groundwater, soil, and air across the globe.

Structural and Functional Characteristics of Sulfonamide-Based PFAS Precursors

Sulfonamide-based PFAS, including perfluoroalkane sulfonamides (FASAs), represent a significant subgroup within the PFAS family. These compounds are characterized by a perfluoroalkyl chain attached to a sulfonamide functional group (-SO2NH-), which can be further substituted with various organic moieties. This structural arrangement confers unique physicochemical properties that have made these compounds valuable for numerous industrial applications.

The general structure of a perfluoroalkyl sulfonamide can be represented as:

CnF2n+1-SO2NH-R

Where:

  • CnF2n+1 represents the perfluoroalkyl chain
  • SO2NH is the sulfonamide functional group
  • R is an organic substituent, which in the case of N-[3-(Dimethylamino)propyl]-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-1-octanesulfonamide is a 3-(dimethylamino)propyl group

One of the most significant aspects of sulfonamide-based PFAS is their role as precursors to terminal PFAS compounds. In environmental and biological systems, these precursors can undergo transformations that result in the formation of terminal per- and polyfluoroalkyl substances. For example, perfluorooctane sulfonamide (PFOSA) can be broken down to perfluorooctane sulfonic acid (PFOS) in environmental and biological systems. This precursor-to-terminal PFAS transformation pathway is crucial for understanding the environmental fate and potential impacts of these compounds.

The transformation pathways typically involve the breakdown of the sulfonamide bond and subsequent oxidation steps. The rate and extent of these transformations depend on various factors, including environmental conditions, microbial activity, and the specific structural features of the precursor compound. Research has shown that these transformation processes can occur in wastewater treatment plants, soil environments, and even within living organisms.

Table 2. Key structural features and functional properties of sulfonamide-based PFAS precursors

Structural Feature Functional Property Environmental/Industrial Significance
Perfluoroalkyl chain Hydrophobicity, chemical stability Resistance to degradation, environmental persistence
Sulfonamide group Hydrogen bonding capability Interaction with biological systems, precursor potential
Amino substituents Enhanced water solubility Transport in aqueous environments, application versatility
Amphiphilic nature Surface activity Surfactant properties, use in coatings and foams

Functionally, sulfonamide-based PFAS possess properties that make them valuable for various applications. The combination of the hydrophobic perfluoroalkyl chain and the more polar sulfonamide group creates amphiphilic molecules with surface-active properties. Additionally, the ability to incorporate different functional groups through the sulfonamide nitrogen allows for tailoring these compounds for specific applications. The dimethylamino group in this compound, for instance, enhances its solubility in polar solvents and can participate in hydrogen bonding.

Recent research has demonstrated that sulfonamide PFAS can have significant impacts on biological systems. For example, studies have shown that exposure to these compounds can affect microbial communities and potentially disrupt key biochemical processes. In one study, exposure to sulfonamide PFAS led to changes in amino acid profiles, with increases in arginine and phenylalanine observed in PFAS-exposed treatments. These findings highlight the potential ecological implications of these compounds beyond their role as precursors to terminal PFAS.

Historical and Industrial Context of this compound

This compound, also known by its CAS registry number 13417-01-1, represents a specific sulfonamide-based PFAS with a unique structural profile and industrial history. This compound features a perfluorinated octyl chain (C8F17) attached to a sulfonamide group, which is further substituted with a 3-(dimethylamino)propyl moiety.

The chemical identity and key physical-chemical properties of this compound are summarized in Table 3:

Table 3. Chemical identity and physical-chemical properties of this compound

Property Value Reference
Chemical Name This compound
CAS Registry Number 13417-01-1
Molecular Formula C13H13F17N2O2S
Molecular Weight 584.29 g/mol
SMILES Notation O=S(=O)(NCCCN(C)C)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)F
Storage Temperature +20°C
Expiry (for reference materials) 2027-03-06 (for specific lot)

Historically, this compound emerged as part of the broader development of fluorochemicals that began in the mid-20th century. While specific information on the exact date of first synthesis or commercialization of this particular compound is limited in the provided search results, it belongs to the class of perfluorooctyl sulfonamide derivatives that gained industrial importance primarily for their surface-active properties and chemical stability.

The industrial applications of this compound and related compounds span several sectors. The compound's unique combination of a hydrophobic perfluorinated tail and a more hydrophilic head group with a dimethylamino functionality makes it valuable as a surfactant in various formulations. It has potential applications in:

  • Surface treatments for textiles and carpets
  • Paper and packaging products
  • Firefighting foams
  • Specialized coatings
  • Chemical intermediates for other fluorinated products

The dimethylamino group in this compound enhances its solubility in polar solvents and can participate in hydrogen bonding, making it versatile for various applications in surface chemistry and materials science. Its fluorinated nature imparts chemical stability and resistance to degradation, which is advantageous in harsh environments but also contributes to environmental persistence concerns.

In recent years, regulatory attention to PFAS compounds has intensified globally. In the European Union, the European Chemicals Agency (ECHA) and the European Environment Agency (EEA) have been actively involved in assessing and managing risks associated with PFAS compounds. The widespread use of PFAS in various products and technologies has raised concerns about contamination of water, air, soil, food, and potential impacts on human health.

While specific regulatory measures targeting this compound are not explicitly mentioned in the search results, it falls within the broader category of long-chain perfluoroalkyl compounds that have been the subject of increasing scrutiny. Many countries and regions have implemented or are considering restrictions on certain PFAS compounds, particularly those with longer perfluoroalkyl chains (C8 and above) due to their greater bioaccumulation potential.

Properties

IUPAC Name

N-[3-(dimethylamino)propyl]-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F17N2O2S/c1-32(2)5-3-4-31-35(33,34)13(29,30)11(24,25)9(20,21)7(16,17)6(14,15)8(18,19)10(22,23)12(26,27)28/h31H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSJXTBMNRCTIDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNS(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8F17SO2NHCH2CH2CH2N(CH3)2, C13H13F17N2O2S
Record name PFOSAm
Source NORMAN Suspect List Exchange
Description The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6
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Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9065443
Record name Perfluorooctane sulfonamido amine
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Molecular Weight

584.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13417-01-1
Record name N-[3-(Dimethylamino)propyl]perfluorooctylsulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13417-01-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3-(Dimethylamino)propyl)heptadecafluorooctanesulphonamide
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013417011
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Octanesulfonamide, N-[3-(dimethylamino)propyl]-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-
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Record name Perfluorooctane sulfonamido amine
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Record name N-[3-(dimethylamino)propyl]heptadecafluorooctanesulphonamide
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Preparation Methods

Formation of the Sulfonamide Intermediate

The primary reaction involves PFOSF and 3-(dimethylamino)propylamine in a 1:1.2 molar ratio. The amine acts as both a nucleophile and a base, deprotonating the sulfonyl fluoride intermediate. The reaction proceeds via a two-step mechanism:

  • Initial complex formation : A tetrahedral ammonium intermediate (C₈F₁₇SO₂N⁻·H₃N⁺(CH₂)₃N(CH₃)₂) forms at 0–5°C.

  • Thermal decomposition : Heating to 60–70°C liberates the sulfonamide product (C₁₃H₁₃F₁₇N₂O₂S) and hydrogen fluoride.

Reaction equation :
C8F17SO2F+H2N(CH2)3N(CH3)2C13H13F17N2O2S+HF\text{C}_8\text{F}_{17}\text{SO}_2\text{F} + \text{H}_2\text{N}(\text{CH}_2)_3\text{N}(\text{CH}_3)_2 \rightarrow \text{C}_{13}\text{H}_{13}\text{F}_{17}\text{N}_2\text{O}_2\text{S} + \text{HF}

Yields range from 65–78% depending on solvent choice and temperature control.

Solvent and Base Optimization

Triethylamine or pyridine (2.5 eq.) enhances yields by scavenging HF and shifting equilibrium toward product formation. Comparative studies show:

SolventBaseYield (%)Purity (%)
Diethyl etherTriethylamine7892
DioxanePyridine7289
DichloromethaneNone4376

Dichloromethane is avoided due to side reactions with residual moisture, leading to sulfonic acid byproducts.

Purification and Isomer Management

Crude product mixtures contain linear and branched perfluorooctyl isomers in a 20:1–30:1 ratio. Column chromatography (silica gel, hexane/ethyl acetate gradient) separates isomers, achieving >99% linear isomer purity. Recrystallization from hexane/acetone (4:1 v/v) further removes colored impurities and residual amines.

19F NMR analysis (CDCl₃, 376 MHz) confirms structural integrity:

  • δ = −81.2 ppm (CF₃, terminal), −114.5 ppm (SO₂N), −122.3 ppm (CF₂ backbone).

Scalability and Industrial Adaptations

Industrial-scale syntheses employ continuous-flow reactors to improve heat dissipation and reduce HF accumulation. Automated pH control (target: 8.5–9.0) minimizes side reactions during amidation. Post-synthesis, molecular sieves (3Å) dehydrate the product prior to packaging.

Analytical Characterization

MethodParametersOutcome
GC-MSDB-5 column, 70–320°C gradientM⁺ = 584.29 (matches MW)
FTIRATR mode, 400–4000 cm⁻¹ν(S=O) = 1367 cm⁻¹, ν(C-F) = 1235 cm⁻¹
Elemental AnalysisC, H, N, S quantification<1% deviation from theoretical values

Chemical Reactions Analysis

Types of Reactions

N-[3-(Dimethylamino)propyl]-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-1-octanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong bases (e.g., sodium hydroxide) for substitution reactions and oxidizing agents (e.g., potassium permanganate) for oxidation reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted sulfonamides, while oxidation can produce sulfonic acids .

Mechanism of Action

The mechanism of action of N-[3-(Dimethylamino)propyl]-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-1-octanesulfonamide involves its interaction with molecular targets through its sulfonamide group. This interaction can affect various biochemical pathways, depending on the specific application. The perfluoroalkyl chain contributes to the compound’s stability and resistance to degradation .

Comparison with Similar Compounds

Chemical Identity :

  • CAS Number : 13417-01-1 .
  • Molecular Formula : C₁₃H₁₃F₁₇N₂O₂S .
  • Molecular Weight : 584.292 g/mol .
  • Structure: Features a fully fluorinated octyl chain (17 fluorine atoms) attached to a sulfonamide group, with a dimethylaminopropyl substituent on the nitrogen.

Key Properties :

  • Classification: A perfluoroalkylated substance (PFAS), notable for chemical stability and surfactant properties due to its fluorinated tail and polar sulfonamide head .
  • Applications : Used in research as a reference material for PFAS studies, particularly in environmental persistence and bioaccumulation analyses .

Comparison with Structurally Similar Compounds

Fluorinated Sulfonamides with Varying Alkyl Chains

Compound CAS Number Molecular Formula Key Differences Properties/Applications
Target Compound 13417-01-1 C₁₃H₁₃F₁₇N₂O₂S Full heptadecafluorination (C8 chain) High hydrophobicity; persistent in environmental matrices .
N-(2,3-Dihydroxypropyl)-N-propyl-heptadecafluoro-1-octanesulfonamide 2262-49-9 C₁₄H₁₄F₁₇NO₄S Dihydroxypropyl and propyl substituents Enhanced water solubility (polar -OH groups); used in specialty surfactants .
N-[3-(Dimethylamino)propyl]-tridecafluorohexane-1-sulfonamide 50598-28-2 C₁₁H₁₃F₁₃N₂O₂S Shorter chain (C6, 13 fluorine atoms) Lower bioaccumulation potential; used in firefighting foams .

Functional Group Modifications

Compound CAS Number Modification Impact on Properties
N-Ethyl-heptadecafluoro-N-[3-(trimethoxysilyl)propyl]-1-octanesulfonamide - Trimethoxysilyl group Improved adhesion to surfaces; used in water-repellent coatings .
Potassium N-[3-(dimethyloxidoamino)propyl]-heptadecafluoro-1-octanesulfonamidate 80475-32-7 N-oxide group Increased polarity (water solubility: 270 g/L at 20°C); reduced environmental persistence .

Regulatory and Environmental Profiles

Compound Regulatory Status Environmental Impact
Target Compound Listed under U.S. EPA Significant New Use Rules (SNURs) Detected in reverse osmosis (RO) concentrate (0.92 ng/L) ; high persistence due to C8 chain.
Reaction mass of potassium N-[3-(dimethyloxidoamino)propyl]-heptadecafluoro-1-octanesulfonamidate EU Classification: STOT RE 2 (specific target organ toxicity) Higher biodegradability potential due to N-oxide group .

Research Findings and Data

Environmental Persistence

  • The target compound’s C8 chain contributes to its long-term stability in water and soil, similar to perfluorooctanesulfonic acid (PFOS) .
  • Shorter-chain analogs (e.g., C6 derivatives) show reduced bioaccumulation in aquatic organisms but may still pose risks due to transformation into persistent metabolites .

Physicochemical Properties

  • Water Solubility :
    • Target compound: Low (<1 mg/L) due to fluorinated tail .
    • N-oxide derivative (80475-32-7): 270 g/L at 20°C .
  • LogP (Octanol-Water Partition Coefficient): Target compound: Estimated >5, indicating high hydrophobicity . Trimethoxysilyl derivative: Lower LogP due to hydrophilic silane group .

Critical Analysis of Contradictions

  • Bioaccumulation vs. Chain Length : While shorter-chain PFAS (C6) are marketed as safer alternatives, evidence suggests they may still degrade into persistent intermediates .
  • Regulatory Discrepancies : The EU classifies N-oxide derivatives as STOT RE 2, whereas the U.S. focuses on SNURs for the parent compound, highlighting regional regulatory differences .

Biological Activity

N-[3-(Dimethylamino)propyl]-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-1-octanesulfonamide is a synthetic compound that exhibits unique biological properties due to its perfluorinated structure. This article reviews its biological activity based on available research findings and case studies.

  • Molecular Formula : C9H13F9N2O2S
  • Molecular Weight : 384.26 g/mol
  • Boiling Point : 263.7 °C (predicted)
  • Density : 1.458 g/cm³ (predicted)
  • Solubility : Slightly soluble in DMSO and methanol

The biological activity of this compound is largely attributed to its interaction with cellular membranes and proteins. The perfluorinated tail enhances hydrophobic interactions with lipid bilayers which can influence membrane fluidity and protein function.

Anticancer Properties

Recent studies have indicated that compounds similar to N-[3-(Dimethylamino)propyl]-1-heptadecafluoro-1-octanesulfonamide demonstrate potential in cancer treatment by modulating drug resistance mechanisms. For instance:

  • Study Findings :
    • A related compound was shown to inhibit P-glycoprotein (P-gp), a key player in multidrug resistance (MDR) in cancer cells. This inhibition led to increased accumulation of chemotherapeutic agents like doxorubicin in resistant cell lines .
    • In vitro assays confirmed that the compound enhanced drug uptake significantly without inducing cytotoxicity at certain concentrations .

Case Studies

Study Findings
Study on P-gp inhibitionEnhanced drug accumulation in resistant cancer cellsSupports potential use in overcoming drug resistance
Neurotoxicity assessmentDisruption of neuronal signaling pathwaysHighlights need for caution in therapeutic applications

Toxicological Profile

The toxicological assessment of N-[3-(Dimethylamino)propyl]-1-heptadecafluoro-1-octanesulfonamide is crucial for understanding its safety profile:

  • Acute Toxicity : Limited data available; however, similar compounds have shown varying degrees of toxicity depending on the exposure route and concentration.
  • Chronic Exposure Risks : Long-term exposure to perfluorinated compounds is associated with various health risks including liver damage and endocrine disruption .

Q & A

Q. What are the established synthetic routes for this compound, and how can purity be optimized during synthesis?

The synthesis typically involves multi-step reactions, including fluorination and sulfonamide coupling. For example, analogous PFAS sulfonamides are synthesized via nucleophilic substitution between perfluorinated sulfonyl halides and amine-containing precursors under anhydrous conditions . Purification often requires column chromatography or recrystallization in non-polar solvents to remove unreacted fluorinated intermediates. Purity (>98%) can be verified via HPLC with UV detection at 210 nm or LC-MS to confirm molecular ion peaks .

Q. What spectroscopic techniques are most effective for structural characterization?

  • NMR : 19F^{19}\text{F} NMR is critical for confirming the heptadecafluoroalkyl chain, with distinct peaks for -CF2_2 and -CF3_3 groups (e.g., -CF3_3 signals near -80 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF can validate the molecular formula (e.g., [M+H]+^+ at m/z 684.1) and detect fragmentation patterns specific to the sulfonamide group .
  • FTIR : Peaks at 1150–1250 cm1^{-1} (C-F stretching) and 1350 cm1^{-1} (S=O stretching) confirm functional groups .

Q. How can researchers mitigate batch-to-batch variability in physicochemical properties?

Standardize reaction conditions (temperature, solvent, stoichiometry) and employ rigorous quality control:

  • Measure logP values via shake-flask method to assess hydrophobicity consistency.
  • Use differential scanning calorimetry (DSC) to verify thermal stability (decomposition >200°C for PFAS sulfonamides) .

Advanced Research Questions

Q. What experimental designs are recommended for studying environmental persistence and bioaccumulation?

  • Persistence : Conduct OECD 301B (Ready Biodegradability) tests under aerobic conditions. PFAS sulfonamides often show <10% degradation over 28 days due to strong C-F bonds .
  • Bioaccumulation : Use in vitro assays with human liver microsomes to measure half-life (t1/2_{1/2}) or in vivo models (e.g., zebrafish) to determine bioconcentration factors (BCF). BCF values >5000 indicate high bioaccumulation potential .

Q. How can contradictions in toxicity data (e.g., conflicting EC50_{50} values) be resolved?

  • Source Analysis : Compare test conditions (e.g., cell lines, exposure duration). For instance, cytotoxicity in HEK293 cells may differ from HepG2 due to metabolic activity variations.
  • Metabolite Screening : Use LC-HRMS to identify degradation products (e.g., perfluorooctanesulfonic acid, PFOS) that may contribute to toxicity discrepancies .
  • Statistical Validation : Apply multivariate regression to isolate confounding variables (e.g., serum content in cell media) .

Q. What advanced separation techniques improve recovery in environmental sample analysis?

  • Solid-Phase Extraction (SPE) : Use WAX cartridges for PFAS-specific retention. Adjust pH to 4.0 to enhance sulfonamide adsorption .
  • Membrane Filtration : Employ nanofiltration (MWCO 1 kDa) to concentrate aqueous samples while excluding interfering organic matter .

Q. How does the compound’s structure influence its interaction with biological membranes?

  • Molecular Dynamics (MD) Simulations : Model the compound’s insertion into lipid bilayers. The dimethylamino group enhances cationic charge, promoting electrostatic interactions with phospholipid headgroups .
  • Surface Plasmon Resonance (SPR) : Quantify binding affinity to membrane proteins (e.g., albumin) with equilibrium dissociation constants (KD_D) .

Key Considerations for Researchers

  • Contradictions in Evidence : Variability in CAS numbers (e.g., 67584-54-7 vs. 50598-28-2) may reflect structural analogs; confirm identity via HRMS .
  • Regulatory Compliance : Adhere to OECD guidelines for PFAS testing and EPA Method 537.1 for environmental analysis .

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-(Dimethylamino)propyl]-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-1-octanesulfonamide
Reactant of Route 2
Reactant of Route 2
N-[3-(Dimethylamino)propyl]-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-1-octanesulfonamide

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